molecular formula C16H17N B14427087 1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinoline CAS No. 79461-71-5

1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B14427087
CAS No.: 79461-71-5
M. Wt: 223.31 g/mol
InChI Key: YTOFLBJIRUCIPP-UHFFFAOYSA-N
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Description

1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by a quinoline core structure with a methyl group at the first position and a phenyl group at the second position. Tetrahydroquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinoline can be synthesized through various synthetic routes. One common method involves the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene. This reaction is typically catalyzed by an acid and proceeds through an iminium ion intermediate, followed by a cyclization step to form the tetrahydroquinoline core .

Another method involves the reduction of quinoline derivatives. For instance, the reduction of 2-phenylquinoline using hydrogenation catalysts such as palladium on carbon can yield this compound . Industrial production methods often utilize these catalytic hydrogenation processes due to their efficiency and scalability.

Chemical Reactions Analysis

1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

These reactions often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may require the presence of a catalyst and an oxidizing agent, while substitution reactions may be facilitated by the use of halogenating agents.

Mechanism of Action

The mechanism of action of 1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of monoamine oxidase enzymes (MAO-A and MAO-B), leading to increased levels of neurotransmitters in the brain . Additionally, the compound exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress . These mechanisms contribute to its neuroprotective effects and potential therapeutic benefits.

Comparison with Similar Compounds

1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

The unique structural features of this compound, such as the presence of both a methyl and phenyl group, contribute to its distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a range of chemical reactions and exhibit diverse biological activities. Continued research into this compound may uncover further applications and enhance our understanding of its mechanisms of action.

Properties

CAS No.

79461-71-5

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

1-methyl-2-phenyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C16H17N/c1-17-15-10-6-5-9-14(15)11-12-16(17)13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3

InChI Key

YTOFLBJIRUCIPP-UHFFFAOYSA-N

Canonical SMILES

CN1C(CCC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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